molecular formula C17H14O6 B195195 Gnaphaliin CAS No. 33803-42-8

Gnaphaliin

Cat. No.: B195195
CAS No.: 33803-42-8
M. Wt: 314.29 g/mol
InChI Key: OWQLBLNRUZULFV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action:

Gnaphaliin A and B are flavones derived from the n-hexane extract of Gnaphalium liebmannii Sch. Bp ex Klatt, a medicinal plant used in Mexican traditional medicine for treating respiratory diseases . The primary targets of gnaphaliins are phosphodiesterases (PDEs).

Mode of Action:

Gnaphaliins exert their relaxant effect on smooth muscle, specifically in guinea-pig trachea and rat aorta, through inhibition of PDEs. Here’s how it works:

Action Environment:

Environmental factors (eg, pH, temperature, oxygen levels) can influence this compound stability, efficacy, and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gnaphaliin A and B can be isolated from the n-hexane extract of Gnaphalium liebmannii through bioguided fractionation. The process involves the use of high-performance liquid chromatography (HPLC) for the simultaneous determination and quantification of these compounds . The HPLC separation is performed on an Inertsil ODS-3 column with an isocratic mobile phase of aqueous orthophosphoric acid, methanol, and acetonitrile .

Industrial Production Methods: Currently, there is no large-scale industrial production method for this compound. The primary source remains the extraction from the Gnaphalium liebmannii plant. The extraction process involves the use of solvents like n-hexane, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Gnaphaliin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups present in the this compound structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Gnaphaliin has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

5,7-dihydroxy-3,8-dimethoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-15-11(19)8-10(18)12-13(20)17(22-2)14(23-16(12)15)9-6-4-3-5-7-9/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQLBLNRUZULFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C2=C1OC(=C(C2=O)OC)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318317
Record name Gnaphaliin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gnaphaliin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33803-42-8
Record name Gnaphaliin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33803-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gnaphaliin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gnaphaliin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174 - 175 °C
Record name Gnaphaliin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Gnaphaliin and where is it found?

A1: this compound is a common name used for two structurally similar flavones: This compound A (5,7-dihydroxy-3,8-dimethoxyflavone) and This compound B (3,5-dihydroxy-7,8-dimethoxyflavone). They have been isolated from various plants in the Asteraceae family, including Gnaphalium liebmannii [, ] and Pseudognaphalium liebmannii [].

Q2: What are the traditional medicinal uses of plants containing this compound A and B?

A2: Inflorescences of plants like Gnaphalium liebmannii (commonly called "Gordolobo") and Pseudognaphalium liebmannii are used in traditional Mexican medicine to treat respiratory ailments, including asthma [, ].

Q3: How do this compound A and B exert their relaxant effects on airway smooth muscle?

A3: Research suggests that both this compound A and B act as phosphodiesterase (PDE) inhibitors [, ]. By inhibiting PDEs, these compounds likely increase intracellular cyclic nucleotide levels, leading to smooth muscle relaxation in the trachea [, ].

Q4: What is the molecular formula and weight of this compound A?

A4: this compound A (5,7-dihydroxy-3,8-dimethoxyflavone) has the molecular formula C17H14O6 and a molecular weight of 314.28 g/mol.

Q5: What analytical methods are used to quantify this compound A and B in plant material?

A7: High-performance liquid chromatography (HPLC) coupled with a photodiode array detector (PDAD) has been successfully employed to quantify both this compound A and B in the inflorescences of Gnaphalium liebmannii [].

Q6: Has the 13C NMR spectrum of any this compound derivative been reported?

A8: Yes, the 13C NMR spectrum for this compound 7-methyl ether has been reported and assigned based on XCORFE and HETCOR studies []. These studies also suggested a need for revision in the assignments of other 5-hydroxy-3,7,8-trimethoxyflavones like flindulatin and ternatin [].

Q7: Beyond bronchodilation, what other biological activities have been reported for this compound A?

A9: this compound A has demonstrated fungitoxic activity against Botrytis cinerea, inhibiting mycelial growth and conidial germination. It also exhibits a pro-oxidant effect, potentially contributing to its antifungal properties [].

Q8: Have there been any computational studies on this compound?

A11: Yes, in silico studies have identified this compound as a potential inhibitor of human phosphoglycerate mutase 1 (PGAM1), an enzyme implicated in cancer progression []. Further research is needed to validate these findings experimentally.

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